
(S)-1-N-Benzyl-prolinol
Overview
Description
(S)-1-N-Benzyl-prolinol is a chiral secondary alcohol derived from proline, an amino acid. This compound is notable for its role in asymmetric synthesis, where it serves as a chiral auxiliary or ligand. Its structure includes a benzyl group attached to the nitrogen atom of proline, enhancing its steric and electronic properties, making it valuable in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-1-N-Benzyl-prolinol can be synthesized through several methods. One common approach involves the reduction of (S)-1-N-Benzyl-proline using a reducing agent like lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction typically proceeds as follows:
- Dissolve (S)-1-N-Benzyl-proline in anhydrous ether.
- Add lithium aluminum hydride slowly to the solution while maintaining a low temperature.
- Stir the mixture at room temperature until the reaction is complete.
- Quench the reaction with water and extract the product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of (S)-1-N-Benzyl-proline using a palladium catalyst. This method offers scalability and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (S)-1-N-Benzyl-prolinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form secondary amines using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: (S)-1-N-Benzyl-proline ketone.
Reduction: Secondary amines.
Substitution: Various substituted prolinol derivatives.
Scientific Research Applications
(S)-1-N-Benzyl-prolinol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It serves as a building block in the synthesis of drugs with chiral centers, enhancing their efficacy and reducing side effects.
Industry: this compound is used in the production of fine chemicals and agrochemicals, where chirality is crucial for activity.
Mechanism of Action
The mechanism by which (S)-1-N-Benzyl-prolinol exerts its effects is primarily through its role as a chiral auxiliary or ligand. It facilitates the formation of chiral intermediates in chemical reactions, influencing the stereochemistry of the final products. The molecular targets and pathways involved include:
Chiral Catalysis: It binds to metal catalysts, creating a chiral environment that promotes enantioselective reactions.
Stereoselective Synthesis: It interacts with substrates to form chiral intermediates, guiding the formation of enantiomerically pure products.
Comparison with Similar Compounds
(S)-1-N-Benzyl-prolinol can be compared with other chiral prolinol derivatives, such as:
®-1-N-Benzyl-prolinol: The enantiomer of this compound, used in similar applications but with opposite stereochemistry.
(S)-1-N-Methyl-prolinol: A derivative with a methyl group instead of a benzyl group, offering different steric and electronic properties.
(S)-1-N-Phenyl-prolinol: A compound with a phenyl group, providing unique reactivity and selectivity in chemical reactions.
The uniqueness of this compound lies in its specific steric and electronic properties conferred by the benzyl group, making it particularly effective in certain asymmetric syntheses.
Properties
IUPAC Name |
[(2S)-1-benzylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIQBJPTOXDDKA-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352125 | |
| Record name | (S)-1-N-Benzyl-prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53912-80-4 | |
| Record name | (S)-1-N-Benzyl-prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-1-Benzyl-2-pyrrolidinemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
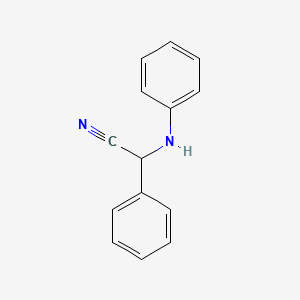
![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1269488.png)

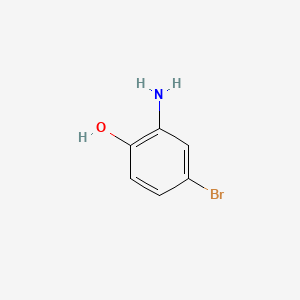

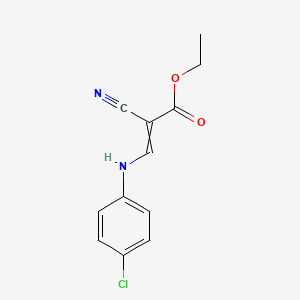

![1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol](/img/structure/B1269499.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269502.png)
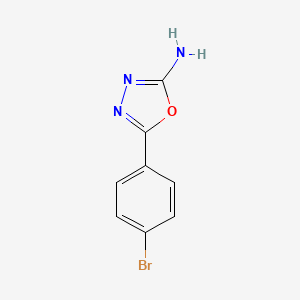
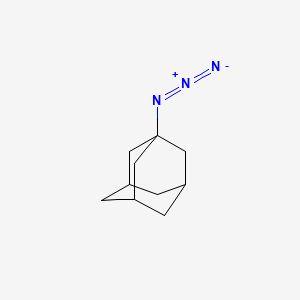
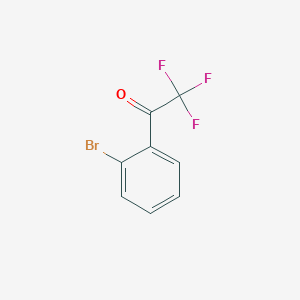
![3-Aminothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269520.png)
